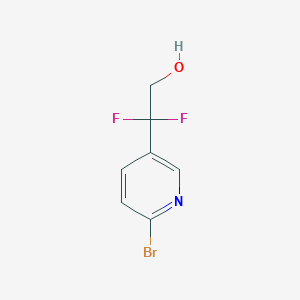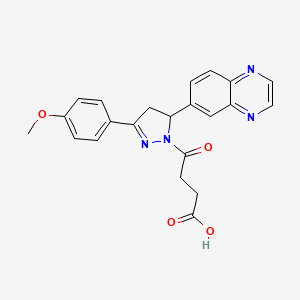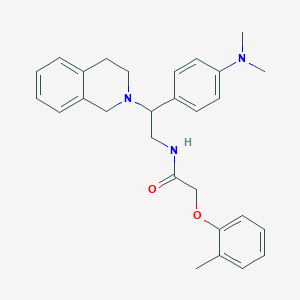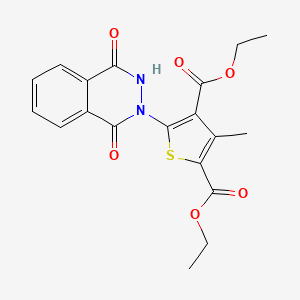
2-(6-Bromopyridin-3-yl)-2,2-difluoroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromopyridin-3-yl)-2,2-difluoroethanol is a useful research compound. Its molecular formula is C7H6BrF2NO and its molecular weight is 238.032. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrocatalytic Carboxylation
A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid has been investigated, presenting a method to avoid the use of volatile and toxic solvents and catalysts. This process yields 6-aminonicotinic acid with 75% yield and 100% selectivity under optimized conditions, highlighting the potential of 2-(6-Bromopyridin-3-yl)-2,2-difluoroethanol derivatives in synthesizing valuable chemical intermediates (Feng et al., 2010).
Synthesis of Cyanopyridine Derivatives
2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a derivative, has been utilized as a substrate for synthesizing new cyanopyridine derivatives. These compounds have demonstrated significant antimicrobial activity against a variety of bacteria, showcasing the relevance of bromopyridine derivatives in medicinal chemistry and the development of new therapeutic agents (Bogdanowicz et al., 2013).
Reactivity and Formation Studies
Studies on the reactivity of bromine atoms in brominated pyridines have led to the formation of 2-hydroxy-6-bromopyridine through the acid hydrolysis of 2,6-dibromopyridine, expanding our understanding of chemical reaction mechanisms and providing pathways for synthesizing novel pyridine derivatives (Wibaut et al., 2010).
Synthesis and Characterization
The synthesis and characterization of Schiff-base compounds, such as 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol, have been explored. These compounds have been analyzed using various spectroscopic techniques and X-ray single crystal diffraction, providing insights into their structural properties and potential applications in materials science and coordination chemistry (Khalaji et al., 2010).
作用機序
Target of Action
Similar compounds have been used in the design and synthesis of anti-tubercular agents . Therefore, it’s possible that this compound could also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
Related compounds have been shown to interact with their targets through the formation of bonds
Biochemical Pathways
Given the potential anti-tubercular activity of similar compounds , it’s possible that this compound could affect pathways related to the survival and replication of Mycobacterium tuberculosis.
Result of Action
If this compound does indeed target mycobacterium tuberculosis as suggested by the activity of similar compounds , its action could result in the inhibition of bacterial growth and survival.
特性
IUPAC Name |
2-(6-bromopyridin-3-yl)-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-6-2-1-5(3-11-6)7(9,10)4-12/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZQRXWOKPNLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(CO)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2229492-91-3 |
Source


|
| Record name | 2-(6-bromopyridin-3-yl)-2,2-difluoroethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2477513.png)


![2-([1,1'-biphenyl]-4-yloxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2477518.png)
![4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine](/img/structure/B2477519.png)

![4-({[(4-Chlorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2477524.png)
![2-Cyclopropyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2477525.png)
![N-[2-methyl-5-(3-{4-[(2-thienylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2477526.png)

![7-({4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2477528.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2477529.png)

